5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide
Description
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with a unique structural profile. Its core pyrazole scaffold is substituted with a cyclopropyl group at position 5, a 2,4-dimethoxyphenyl carboxamide at position 3, and a 1,1-dioxothiolane (thiolan-3-yl) moiety at position 1. The dimethoxyphenyl group may enhance solubility, while the cyclopropyl and dioxothiolane moieties could influence metabolic stability and receptor binding .
Properties
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-14-5-6-15(18(9-14)27-2)20-19(23)16-10-17(12-3-4-12)22(21-16)13-7-8-28(24,25)11-13/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQBKYOARSGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison of Pyrazole Carboxamides
*Estimated based on structural analogs.
Research Findings and Implications
- CB1 Selectivity: The target compound’s 1,1-dioxothiolane group may reduce off-target effects compared to thiomorpholino-containing AM6545, which has broader receptor interactions .
- Therapeutic Potential: Dimethoxyphenyl substitution could make the compound suitable for peripheral inflammatory or fibrotic diseases, akin to AM6545’s reno-protective effects .
- Synthetic Challenges : Introducing the cyclopropyl group requires precise control to avoid ring-opening reactions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
